molecular formula C18H12Cl2N2S B15020220 2-(2-Chlorobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole

2-(2-Chlorobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B15020220
M. Wt: 359.3 g/mol
InChI Key: MCYCKRUUKUAXDL-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its imidazo[2,1-b][1,3]thiazole core, which is substituted with 2-chlorobenzyl and 4-chlorophenyl groups. The unique structure of this compound imparts it with various biological activities, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with 2-chlorobenzyl chloride and 4-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and proteins involved in cellular processes. For example, it can inhibit the activity of enzymes like pantothenate synthetase, which is essential for the survival of certain bacterial strains . Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways and triggering cell death mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Imidazo[2,1-b]thiazole carboxamide derivatives: These compounds have a carboxamide group, which imparts different pharmacological properties compared to 2-(2-Chlorobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole.

Uniqueness

This compound is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of both 2-chlorobenzyl and 4-chlorophenyl groups contributes to its distinct pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H12Cl2N2S

Molecular Weight

359.3 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-[(2-chlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H12Cl2N2S/c19-14-7-5-12(6-8-14)17-11-22-10-15(23-18(22)21-17)9-13-3-1-2-4-16(13)20/h1-8,10-11H,9H2

InChI Key

MCYCKRUUKUAXDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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